S-p-methoxybenzyl-D-cysteine
Overview
Description
S-p-methoxybenzyl-D-cysteine is a chemical compound with the molecular formula C15H12I3NO4 and a molecular weight of 241.31 g/mol. It is used in advanced insulin synthesis that utilizes one-pot/stepwise disulfide bond formation enabled by acid-activated S-protected cysteine sulfoxides .
Synthesis Analysis
The synthesis of S-p-methoxybenzyl-D-cysteine involves the use of S-acetamidomethyl cysteine (Cys (Acm)) and its sulfoxide (Cys (Acm) (O)) which selectively give the disulfide under weak acid conditions in the presence of MgCl2 . This process is part of a larger one-pot insulin synthesis .Chemical Reactions Analysis
In the context of insulin synthesis, S-p-methoxybenzyl-D-cysteine reacts with an S-protected cysteine to afford S-sulfenylsulfonium cation, which then furnishes the disulfide or reversely returns to the starting materials depending on the S-protection employed and the reaction conditions .Physical And Chemical Properties Analysis
S-p-methoxybenzyl-D-cysteine is a solid substance with a molecular weight of 241.31 g/mol . Its melting point is between 218 - 222 °C .Scientific Research Applications
1. Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine
- Application Summary : This research focuses on nitrile hydratase (NHase), a metalloenzyme that catalyzes the conversion of nitriles to amides. The study designed a series of small-molecule ligands that integrate essential features of the NHase metal binding motif into a peptide environment .
- Methods of Application : The synthesis involved the use of L-cysteine and other amino acids combined with cobalt (III) and iron (III). The highest levels of activity were observed with the L-penicillamine ligand .
- Results : In combination with cobalt (III), the L-penicillamine ligand converted acetonitrile to acetamide at 1.25 turnovers and benzonitrile to benzamide at 1.20 turnovers .
2. Advanced Insulin Synthesis
- Application Summary : This research presents an advanced insulin synthesis that utilizes one-pot/stepwise disulfide bond formation enabled by acid-activated S-protected cysteine sulfoxides in the presence of chloride anion .
- Methods of Application : The method involves the use of S-acetamidomethyl cysteine (Cys (Acm)) and its sulfoxide (Cys (Acm) (O)) which selectively give the disulfide under weak acid conditions in the presence of MgCl2 .
- Results : The reaction conditions allowed a one-pot insulin synthesis. Additionally, lipidated insulin was prepared by a one-pot disulfide-bonding/lipidation sequence .
3. Trp-Selective Bioconjugation
- Application Summary : This research developed a method that enables the magnesium chloride (MgCl2)-activated S-acetamidomethyl cysteine sulfoxide (Cys(Acm)(O)) to induce the sp2(C−H) sulfenylation of the indole ring of Trp residues .
- Methods of Application : The reaction operates under mild acidic conditions using acetic acid or an ionic liquid in a highly Trp-selective manner to give the Trp-sulfenylated products .
- Results : The successful application of this reaction to a variety of peptides, including lysozyme protein, was demonstrated. Furthermore, the Trp-modification of a monoclonal antibody (trastuzumab) by a MgCl2-mediated reaction in an acidic ionic liquid was achieved .
4. Advanced Insulin Synthesis
- Application Summary : This research presents an advanced insulin synthesis that utilizes one-pot/stepwise disulfide bond formation enabled by acid-activated S-protected cysteine sulfoxide in the presence of chloride anion .
- Methods of Application : The method involves the use of S-acetamidomethyl cysteine (Cys (Acm)) and its sulfoxide (Cys (Acm) (O)) which selectively give the disulfide under weak acid conditions in the presence of MgCl2 .
- Results : The reaction conditions allowed a one-pot insulin synthesis. Additionally, lipidated insulin was prepared by a one-pot disulfide-bonding/lipidation sequence .
5. Bio-Inspired Nitrile Hydration
- Application Summary : This research focuses on nitrile hydratase (NHase), a metalloenzyme that catalyzes the conversion of nitriles to amides. The study designed a series of small-molecule ligands that integrate essential features of the NHase metal binding motif into a peptide environment .
- Methods of Application : The synthesis involved the use of L-cysteine and other amino acids combined with cobalt (III) and iron (III). The highest levels of activity were observed with the L-penicillamine ligand .
- Results : In combination with cobalt (III), the L-penicillamine ligand converted acetonitrile to acetamide at 1.25 turnovers and benzonitrile to benzamide at 1.20 turnovers .
6. Sulfoxide-mediated Cys-Trp-selective Bioconjugation
- Application Summary : This research developed a method that enables the magnesium chloride (MgCl2)-activated S-acetamidomethyl cysteine sulfoxide (Cys(Acm)(O)) to induce the sp2(C−H) sulfenylation of the indole ring of Trp residues .
- Methods of Application : The reaction operates under mild acidic conditions using acetic acid or an ionic liquid in a highly Trp-selective manner to give the Trp-sulfenylated products .
- Results : The successful application of this reaction to a variety of peptides, including lysozyme protein, was demonstrated. Furthermore, the Trp-modification of a monoclonal antibody (trastuzumab) by a MgCl2-mediated reaction in an acidic ionic liquid was achieved .
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPZSPJVMUCVAQ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CSC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427157 | |
Record name | S-p-methoxybenzyl-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-p-methoxybenzyl-D-cysteine | |
CAS RN |
58290-34-9 | |
Record name | S-p-methoxybenzyl-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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